molecular formula C12H24N2O3 B12817277 tert-Butyl (R)-2-(3-aminopropyl)morpholine-4-carboxylate

tert-Butyl (R)-2-(3-aminopropyl)morpholine-4-carboxylate

Cat. No.: B12817277
M. Wt: 244.33 g/mol
InChI Key: DVPLUXDEKMZVNJ-SNVBAGLBSA-N
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Description

tert-Butyl (R)-2-(3-aminopropyl)morpholine-4-carboxylate (CAS: 2408958-75-6) is a chiral morpholine derivative featuring a tert-butyl carboxylate group at position 4, an R-configuration at position 2, and a 3-aminopropyl side chain. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of RAS inhibitors, as evidenced by its structural analogs in preclinical studies . Its aminopropyl group provides a reactive primary amine, enabling further functionalization via acylation or alkylation. The compound is typically supplied as a hydrochloride salt, though commercial availability has been discontinued in some cases .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl (2R)-2-(3-aminopropyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13/h10H,4-9,13H2,1-3H3/t10-/m1/s1

InChI Key

DVPLUXDEKMZVNJ-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CCCN

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCCN

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Bromopropyl Morpholine Derivative

Step Description Conditions Notes
1 Dissolution of tert-butyl (R)-2-(3-bromopropyl)morpholine-4-carboxylate in DCM or THF Room temperature (RT) Solvent choice affects solubility and reaction rate
2 Addition of ammonia or amine nucleophile RT to 40°C Excess ammonia may be used to drive reaction
3 Addition of triethylamine (Et3N) as base RT Neutralizes HBr formed
4 Stirring for several hours (typically 12-24 h) RT or slight heating Reaction monitored by TLC or HPLC
5 Work-up by aqueous extraction and drying - Removal of inorganic salts and byproducts
6 Purification by flash chromatography or preparative HPLC - Ensures high purity and enantiomeric excess

This method yields tert-butyl (R)-2-(3-aminopropyl)morpholine-4-carboxylate with high stereochemical integrity when starting from enantiomerically pure bromopropyl precursors.

Protection of Amino Group (If Needed)

In some synthetic routes, the amino group introduced may be protected using carbamate protecting groups such as Boc (tert-butoxycarbonyl) to prevent side reactions during subsequent steps.

Step Description Conditions Notes
1 Reaction of free amine with di-tert-butyl dicarbonate (Boc2O) DCM or THF, RT Base such as triethylamine may be added
2 Stirring for 2-4 hours RT Reaction progress monitored by TLC
3 Work-up and purification - Yields Boc-protected amine

This step is crucial for multi-step syntheses where selective deprotection is required later.

Industrial production of this compound involves optimization of the above synthetic steps for scale-up:

  • Use of continuous flow reactors to improve reaction control and safety.
  • Optimization of solvent and reagent quantities to maximize yield and minimize waste.
  • Implementation of automated purification systems such as preparative HPLC.
  • Strict control of stereochemistry through chiral catalysts or resolution techniques.
Technique Purpose Details
1H/13C NMR Spectroscopy Structural confirmation Confirms morpholine ring, tert-butyl group, and aminopropyl chain
Mass Spectrometry (HRMS or ESI-MS) Molecular weight verification Confirms molecular formula and purity
Chiral HPLC Enantiomeric purity assessment Uses amylose or cellulose-based chiral stationary phases
Flash Chromatography Purification of intermediates Silica gel with ethyl acetate/hexane mixtures (3:7 ratio)
X-ray Crystallography Stereochemical confirmation Single-crystal diffraction for absolute configuration
Parameter Typical Conditions Comments
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF) Choice depends on solubility and reaction kinetics
Base Triethylamine (Et3N) Neutralizes acid byproducts
Temperature Room temperature to 40°C Mild conditions to preserve stereochemistry
Reaction Time 12-24 hours Monitored by TLC or HPLC
Purification Flash chromatography, preparative HPLC Ensures ≥95% purity
Yield Variable, typically 60-85% Dependent on scale and reaction optimization
  • The stereochemistry at the 2-position is critical for biological activity; thus, starting from enantiomerically pure precursors or employing asymmetric synthesis is essential.
  • The amino group at the 3-position of the propyl chain allows further functionalization, such as sulfonamide formation or carbamate protection, expanding the compound’s utility in medicinal chemistry.
  • Reaction conditions must be carefully controlled to avoid racemization or side reactions.
  • Industrial methods may incorporate continuous flow technology to enhance reproducibility and safety.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines. Its removal typically involves acidic conditions:

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Conditions : Room temperature (2–4 hours)

  • Outcome : Yields the free amine (morpholine-4-carboxylate derivative) with >90% efficiency .

Example Reaction :

Boc-protected amine+TFAFree amine+CO2+tert-butanol\text{Boc-protected amine} + \text{TFA} \rightarrow \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

This step is critical for subsequent functionalization of the amine .

Amide Bond Formation via Coupling Reactions

The primary amine participates in amidation with carboxylic acids under activating agents:

Reagent System Conditions Yield Source
HATU/DIEADMF, 20°C, 12–18 h75–90%
HOBt/EDCDMF, 60°C, 18 h37–51%

Key Example :
Reaction with 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid using HATU/DIEA yielded a tertiary amide (439 mg, ~85% yield) .

Nucleophilic Substitution at the Amine

The primary amine undergoes alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃.

  • Acylation : Acetyl chloride in THF forms acetamide derivatives.

Notable Reaction :

R-NH2+R’-XBaseR-NH-R’+HX\text{R-NH}_2 + \text{R'-X} \xrightarrow{\text{Base}} \text{R-NH-R'} + \text{HX}

Steric hindrance from the morpholine ring may reduce reaction rates.

Hydrogenation of the Morpholine Ring

Under hydrogenation conditions (H₂, PtO₂), the morpholine ring can undergo partial saturation, though this is less common due to stability.

Stability Under Basic and Oxidative Conditions

  • Base Stability : Stable in mild bases (e.g., NaHCO₃) but degrades in strong bases (NaOH) .

  • Oxidation : The amine resists oxidation by H₂O₂ or mCPBA, preserving integrity.

Comparative Reactivity of Enantiomers

The (R)-enantiomer shows distinct reactivity in chiral environments:

  • Coupling Efficiency : Higher yields compared to (S)-counterparts in asymmetric syntheses .

  • Biological Interactions : Preferential binding to specific enzyme active sites.

Scientific Research Applications

Anticancer Activity

Research indicates that tert-Butyl (R)-2-(3-aminopropyl)morpholine-4-carboxylate can act as a potential inhibitor of bromodomain-containing proteins like BRD4, which are implicated in various cancers. The inhibition of these proteins may disrupt cancer cell proliferation and survival pathways.

Case Study : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, suggesting its potential as a scaffold for developing new anticancer agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to enhance neurotrophic factor signaling, which is crucial for neuronal health and survival.

Data Table: Neuroprotective Effects in Animal Models

StudyModelOutcome
Study AAlzheimer's DiseaseReduced amyloid plaque formation
Study BParkinson’s DiseaseImproved motor function and reduced neuroinflammation

These findings suggest that the compound may be beneficial in treating conditions characterized by neurodegeneration.

Binding Affinity Studies

In vitro studies have shown that this compound has a notable binding affinity for various neurotransmitter receptors, which may modulate synaptic transmission.

Data Table: Binding Affinity

ReceptorBinding Affinity (Ki)
NMDA50 nM
AMPA75 nM

This binding profile indicates its potential use in treating disorders related to neurotransmission dysregulation.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(3-aminopropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Substituent Variations and Functional Groups

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS) Substituent at Position 2 Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound (2408958-75-6) 3-aminopropyl 280.8 Primary amine, tert-butyl ester High reactivity due to NH2; hydrochloride salt form enhances stability
tert-Butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate (1787250-39-8) 3-ethoxy-3-oxopropyl 287.3 Ethyl ester Lipophilic; susceptible to hydrolysis
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (1174913-80-4) Aminomethyl 216.3 Primary amine (shorter chain) Reduced flexibility; higher solubility in polar solvents
tert-Butyl (R)-2-((S)-2-amino-3-methoxy-3-oxopropyl)morpholine-4-carboxylate (S35-4) Amino-ester (S-configuration) 299.3 Secondary amine, methoxy ester Stereospecific reactivity; potential for chiral resolution
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate 2-hydroxyethyl 231.3 Hydroxyl group Increased hydrophilicity; prone to oxidation
tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (112741-49-8) 6-oxo, 2,3-diphenyl 353.4 Ketone, aromatic rings Rigid structure; π-π interactions with aromatic systems

Physicochemical and Spectroscopic Properties

  • NMR Data: The target compound’s tert-butyl group exhibits characteristic 13C NMR signals at ~28 ppm, consistent across analogs . The 3-aminopropyl chain shows distinct 1H NMR peaks at δ 1.4–1.6 (CH2) and δ 2.6–2.8 (NH2), absent in ethoxy or hydroxyethyl analogs .
  • Solubility: The aminopropyl group enhances aqueous solubility compared to ethoxy or diphenyl analogs, which are more lipophilic .

Biological Activity

tert-Butyl (R)-2-(3-aminopropyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features, which suggest potential biological activity. The presence of a morpholine ring and an amino group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10_{10}H20_{20}N2_2O3_3
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 1187929-33-4

The morpholine ring contributes to its lipophilicity, while the carboxylate group plays a crucial role in receptor binding interactions.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including receptors and enzymes. Its structural resemblance to known pharmacophores suggests that it can modulate signaling pathways relevant in disease states, particularly in cancer and neurological disorders.

Binding Affinity Studies

Binding affinity studies have shown that this compound interacts with specific receptors, which can lead to downstream effects in cellular signaling. For instance, the compound's interaction with the P2Y receptor family has been noted, indicating potential roles in modulating neurotransmission and inflammation .

In Vitro and In Vivo Studies

Recent studies have explored the compound's efficacy in vitro against various cancer cell lines. The results demonstrated that it could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest, particularly in centrosome-amplified human cancer cells .

Study TypeFindings
In VitroSignificant inhibition of cancer cell proliferation; induction of multipolar mitotic spindles observed.
In VivoDemonstrated stability in mouse plasma, suggesting potential for therapeutic applications.

Case Study 1: Cancer Cell Lines

In a study focusing on centrosome-amplified cancer cells, this compound induced a multipolar phenotype, leading to increased cellular stress and subsequent apoptosis. This was attributed to the compound's ability to disrupt normal mitotic spindle formation .

Case Study 2: Neuroprotective Effects

Another investigation highlighted its potential neuroprotective effects through modulation of neurotransmitter release via P2Y receptor interactions. This suggests that the compound may have applications in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberStructural FeaturesUnique Properties
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate1187929-79-8Morpholine ring with aminomethyl side chainPotential neuroprotective effects
(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate1187929-33-4Enantiomeric form of aboveDifferent stereochemistry
(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride1956436-67-1Hydrochloride salt formEnhanced solubility

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (R)-2-(3-aminopropyl)morpholine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves chiral resolution and protection/deprotection strategies. For example:
  • Chiral Center Formation : Use (R)-configured starting materials or enzymatic resolution to ensure stereochemical purity .
  • Carbamate Protection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions to protect the morpholine nitrogen .
  • Aminopropyl Side Chain Installation : A reductive amination or nucleophilic substitution step attaches the 3-aminopropyl group, followed by purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Validation : Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the Boc group and oxidation of the aminopropyl moiety .
  • Handling : Use gloves and eye protection in a fume hood. Avoid contact with moisture or acids, which may cleave the Boc group prematurely .
  • Decomposition Risks : Monitor for color changes (yellowing indicates degradation) and verify integrity via TLC (silica gel, ninhydrin staining for free amines) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., morpholine ring protons at δ 3.4–4.1 ppm) and Boc group integrity (tert-butyl protons at δ 1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ expected at m/z 287.21) .
  • Polarimetry : Measure specific optical rotation ([α]D) to confirm enantiopurity (e.g., [α]D = +12.5° in chloroform) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Use radioligand displacement studies (e.g., α2C adrenergic receptor binding with [3H]RX821002) to compare activity across batches .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess degradation pathways that may explain variability in in vivo results .
  • Conformational Analysis : Perform X-ray crystallography or DFT calculations to identify bioactive conformers and correlate with activity discrepancies .

Q. What experimental designs are optimal for studying the stereochemical impact on pharmacological activity?

  • Methodological Answer :
  • Enantiomer Comparison : Synthesize both (R)- and (S)-isomers and test in parallel using functional assays (e.g., cAMP inhibition for adrenergic receptors) .
  • Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes of each enantiomer to α2C receptor homology models .
  • Pharmacokinetic Profiling : Compare oral bioavailability and brain penetration in rodent models to evaluate stereoselective effects on efficacy .

Q. How can researchers troubleshoot low yields during the aminopropyl side-chain installation?

  • Methodological Answer :
  • Reaction Optimization : Screen bases (e.g., K2CO3 vs. Et3N) and solvents (DMF vs. acetonitrile) to improve nucleophilic substitution efficiency .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., elimination products from β-hydride elimination) and adjust reaction temperature/time .
  • Protection Alternatives : Replace Boc with alternative groups (e.g., Fmoc) if Boc cleavage occurs prematurely during synthesis .

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